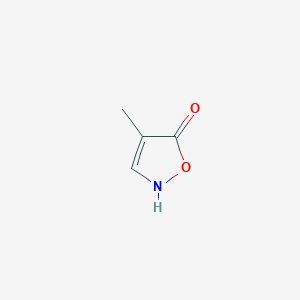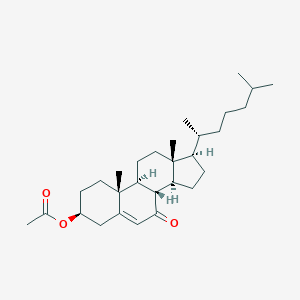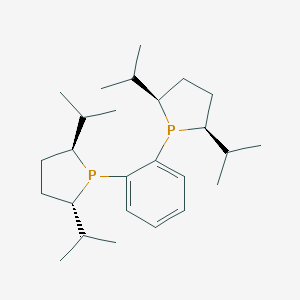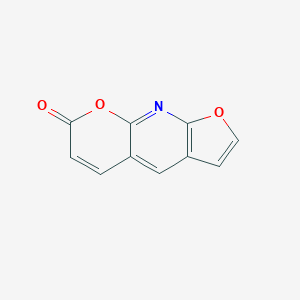
8-Azapsoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azapsoralen is a chemical compound that belongs to the family of psoralen derivatives. It is a heterocyclic organic compound that contains an azole ring and a fused benzene ring. 8-Azapsoralen is a potent DNA photo-crosslinking agent that has been widely used in scientific research applications.
Mecanismo De Acción
The mechanism of action of 8-Azapsoralen involves the formation of a covalent bond between the psoralen molecule and the DNA strand upon exposure to UV light. This crosslinking can occur between two adjacent nucleotides on the same strand or between nucleotides on opposite strands. The crosslinking of DNA can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Azapsoralen are mainly related to its ability to crosslink with DNA. This can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis. In addition, 8-Azapsoralen has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 8-Azapsoralen in lab experiments is its ability to form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation. However, the use of 8-Azapsoralen is limited by its potential toxicity and the need for UV light exposure, which can lead to DNA damage and cell death.
Direcciones Futuras
There are several future directions for the use of 8-Azapsoralen in scientific research. One area of research is the development of new photo-crosslinking agents that are less toxic and more efficient than 8-Azapsoralen. Another area of research is the application of 8-Azapsoralen in the study of DNA-protein interactions in living cells, which may provide insights into the mechanisms of gene regulation and cellular signaling. Finally, the use of 8-Azapsoralen in the development of new therapies for cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of 8-Azapsoralen is a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-aminobenzoylacetate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized to form the azole ring. Finally, the azole ring is fused with the benzene ring by reacting with 1,2-dihydroxybenzene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
8-Azapsoralen has been widely used in scientific research applications, especially in the field of molecular biology. It is a potent DNA photo-crosslinking agent that can form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation.
Propiedades
Número CAS |
140366-15-0 |
|---|---|
Nombre del producto |
8-Azapsoralen |
Fórmula molecular |
C10H5NO3 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |
InChI |
InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H |
Clave InChI |
GYEDUQJCKFXZAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |
SMILES canónico |
C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |
Otros números CAS |
140366-15-0 |
Sinónimos |
8-azapsoralen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



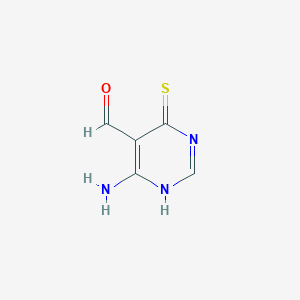
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
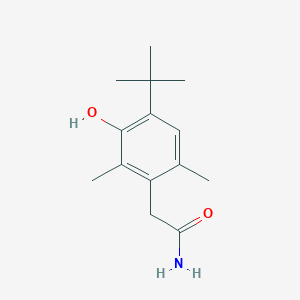
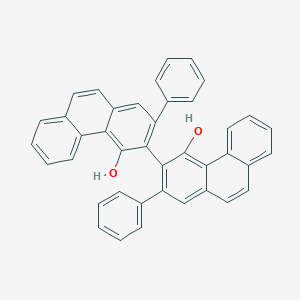
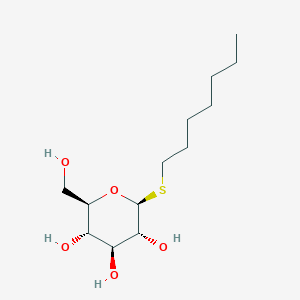
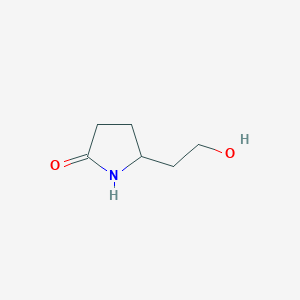
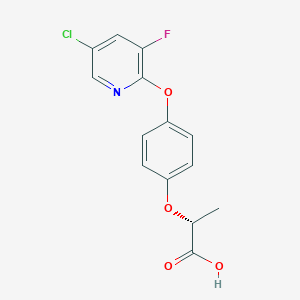
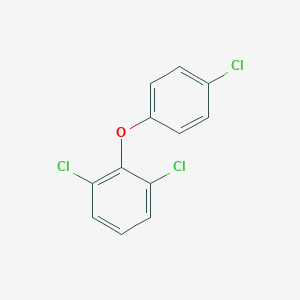
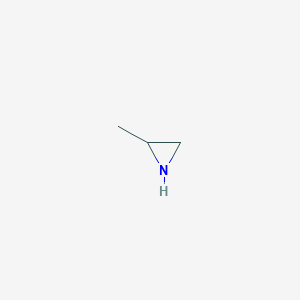
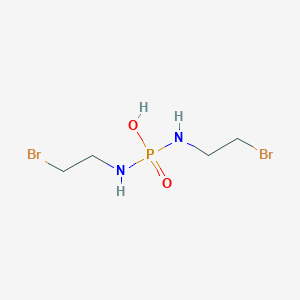
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
